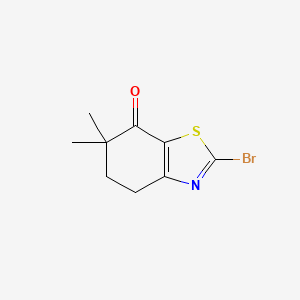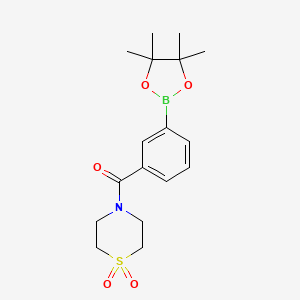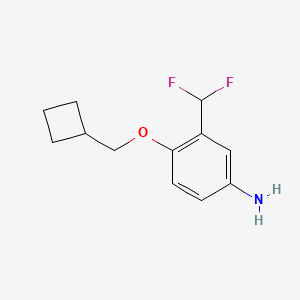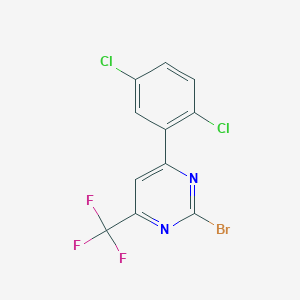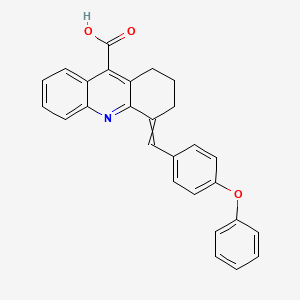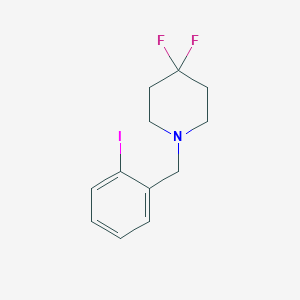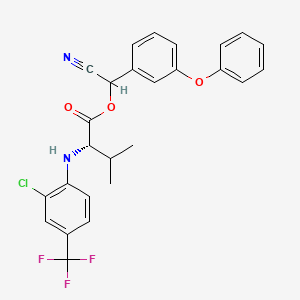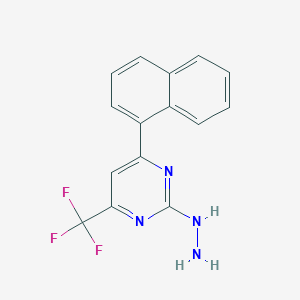
4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F3NO5 It is a derivative of benzoic acid, characterized by the presence of methoxy, nitro, and trifluoromethyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-methoxy-2-(trifluoromethyl)benzoic acid, followed by purification to obtain the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-carboxy-5-nitro-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-methoxy-5-amino-2-(trifluoromethyl)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving aromatic substitution reactions and the effects of electron-withdrawing groups on reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid is primarily influenced by its functional groups:
Nitro Group: Acts as an electron-withdrawing group, affecting the electron density on the benzene ring and influencing reactivity.
Methoxy Group: Donates electron density through resonance, stabilizing certain intermediates during chemical reactions.
Trifluoromethyl Group: Strongly electron-withdrawing, further modulating the reactivity of the compound.
These functional groups interact with molecular targets and pathways in biological systems, potentially leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
4-Methoxy-2-(trifluoromethyl)benzoic acid:
5-Nitro-2-(trifluoromethyl)benzoic acid: Lacks the methoxy group, affecting its electron-donating properties.
4-Methoxy-5-nitrobenzoic acid: Lacks the trifluoromethyl group, leading to different electron-withdrawing effects.
Eigenschaften
Molekularformel |
C9H6F3NO5 |
|---|---|
Molekulargewicht |
265.14 g/mol |
IUPAC-Name |
4-methoxy-5-nitro-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H6F3NO5/c1-18-7-3-5(9(10,11)12)4(8(14)15)2-6(7)13(16)17/h2-3H,1H3,(H,14,15) |
InChI-Schlüssel |
PRRMNIKREMHGDZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


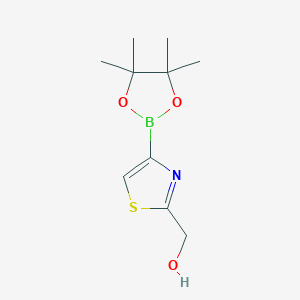
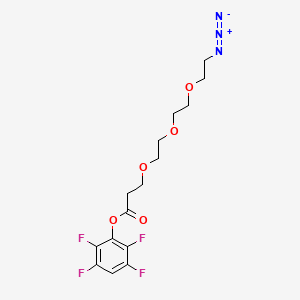
![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13714552.png)
![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)
